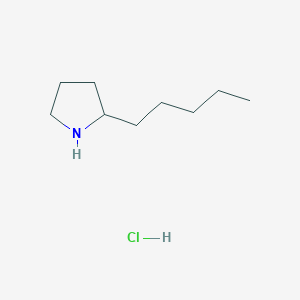

2-Pentylpyrrolidine hydrochloride

Vue d'ensemble

Description

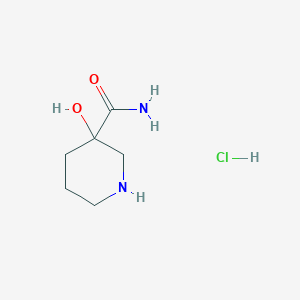

2-Pentylpyrrolidine hydrochloride is a chemical compound with the molecular formula C9H20ClN . It is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 2-Pentylpyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the stereogenicity of carbons in the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of 2-Pentylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives, including 2-Pentylpyrrolidine hydrochloride, are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives are key components in the structure of these bioactive molecules .Applications De Recherche Scientifique

Photophysical Properties and Environment-Sensitive Probes

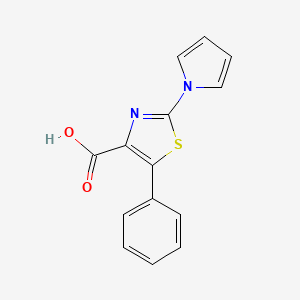

One significant application of 2-Pentylpyrrolidine hydrochloride derivatives is in the development of environment-sensitive probes due to their photophysical properties. Specifically, pentaarylpyridine derivatives exhibit large Stokes shifts, strong solvatochromism, and quantum yield values up to 0.47, making them promising building blocks for designing probes that are sensitive to their environment (Doebelin et al., 2014).

Catalytic and Biological Applications

The chemistry of pyridine and its derivatives, including those related to 2-Pentylpyrrolidine hydrochloride, is notable for its broad applications in various fields. Specifically, 2-Acetylpyridine, a related compound, finds utility as a chemical intermediate in organic synthesis, pharmaceutical and agricultural chemical manufacture, and as an analytical reagent. It also serves as a flavor enhancer and flavoring agent in the food industry. From a bioinorganic chemistry perspective, the imines complexes of these derivatives are of interest due to their potential in mimicking the metal-containing sites in metalloproteins/enzymes, contributing significantly to the development of medicinal chemistry, radioimmunotherapy, cancer diagnosis, and tumor treatment (Ali, 2012).

Ionic Liquids and Bromination Reactions

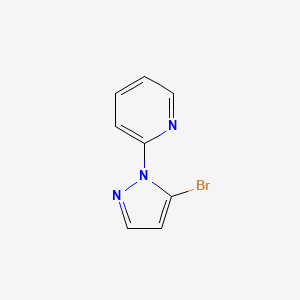

Another application is in the synthesis and characterization of ionic liquids such as pentylpyridinium tribromide. This compound acts as a vapor pressure-free bromine analogue for brominating various organic compounds like ketones, aromatics, alkenes, and alkynes. The brominations performed using this compound offer superior selectivities and reactivities compared to traditional protocols, and the resulting spent reagent, pentylpyridinium bromide, can be easily recycled (Salazar & Dorta, 2004).

Protective Effects on Visceral Organs

Furthermore, derivatives of 2-Pentylpyrrolidine hydrochloride have been studied for their protective effects on various organs, including the heart, lungs, brain, kidneys, intestines, and liver. This suggests a potential for extensive clinical applications due to the protective properties these compounds offer to different body systems (Wang, Gao, & Ma, 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-pentylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-2-3-4-6-9-7-5-8-10-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMMWSSJEKCVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentylpyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)

![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)

![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)

![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)

![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)